Cas no 2137089-75-7 (tert-butyl N-(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropylcarbamate)
tert-butyl N-(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropylcarbamate
- 2137089-75-7
- tert-butyl N-[(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropyl]carbamate
- EN300-1164831
-
- Inchi: 1S/C13H21N3O3/c1-9-10(8-14-16(9)5)11(6-7-17)15-12(18)19-13(2,3)4/h7-8,11H,6H2,1-5H3,(H,15,18)/t11-/m1/s1
- InChI Key: FIHMYFADZQADBV-LLVKDONJSA-N
- SMILES: O(C(N[C@H](CC=O)C1C=NN(C)C=1C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 267.15829154g/mol
- Monoisotopic Mass: 267.15829154g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 73.2Ų
tert-butyl N-(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1164831-1.0g |
tert-butyl N-[(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropyl]carbamate |
2137089-75-7 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1164831-50mg |
tert-butyl N-[(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropyl]carbamate |
2137089-75-7 | 50mg |
$1393.0 | 2023-10-03 | ||
| Enamine | EN300-1164831-100mg |
tert-butyl N-[(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropyl]carbamate |
2137089-75-7 | 100mg |
$1459.0 | 2023-10-03 | ||
| Enamine | EN300-1164831-250mg |
tert-butyl N-[(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropyl]carbamate |
2137089-75-7 | 250mg |
$1525.0 | 2023-10-03 | ||
| Enamine | EN300-1164831-500mg |
tert-butyl N-[(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropyl]carbamate |
2137089-75-7 | 500mg |
$1591.0 | 2023-10-03 | ||
| Enamine | EN300-1164831-1000mg |
tert-butyl N-[(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropyl]carbamate |
2137089-75-7 | 1000mg |
$1658.0 | 2023-10-03 | ||
| Enamine | EN300-1164831-2500mg |
tert-butyl N-[(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropyl]carbamate |
2137089-75-7 | 2500mg |
$3249.0 | 2023-10-03 | ||
| Enamine | EN300-1164831-5000mg |
tert-butyl N-[(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropyl]carbamate |
2137089-75-7 | 5000mg |
$4806.0 | 2023-10-03 | ||
| Enamine | EN300-1164831-10000mg |
tert-butyl N-[(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropyl]carbamate |
2137089-75-7 | 10000mg |
$7128.0 | 2023-10-03 |
tert-butyl N-(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropylcarbamate Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on tert-butyl N-(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropylcarbamate
Research Brief on tert-Butyl N-(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropylcarbamate (CAS: 2137089-75-7)
The compound tert-butyl N-(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropylcarbamate (CAS: 2137089-75-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of tert-butyl N-(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropylcarbamate as a key intermediate in the synthesis of novel bioactive molecules. Its unique structural features, including the pyrazole ring and the tert-butyl carbamate group, make it a versatile building block for the development of targeted therapies. Researchers have employed advanced synthetic techniques, such as asymmetric catalysis and multi-step organic transformations, to optimize the production of this compound with high enantiomeric purity.
In terms of biological activity, preliminary investigations suggest that derivatives of tert-butyl N-(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropylcarbamate exhibit promising pharmacological properties. For instance, some analogs have demonstrated inhibitory effects on specific enzymes involved in inflammatory pathways, making them potential candidates for the treatment of chronic inflammatory diseases. Additionally, the compound's ability to modulate protein-protein interactions has been explored in the context of cancer therapy, with early-stage studies indicating its potential to disrupt oncogenic signaling networks.
Further research has also delved into the mechanistic aspects of this compound's activity. Computational modeling and structure-activity relationship (SAR) studies have provided insights into the molecular interactions between tert-butyl N-(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropylcarbamate and its biological targets. These studies have identified key functional groups that contribute to its binding affinity and selectivity, paving the way for the design of more potent and specific analogs.
Despite these promising findings, challenges remain in the development of tert-butyl N-(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropylcarbamate-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. However, the compound's unique chemical scaffold and demonstrated biological activity position it as a valuable tool for future drug discovery efforts.
In conclusion, tert-butyl N-(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropylcarbamate (CAS: 2137089-75-7) represents a promising avenue for research in chemical biology and medicinal chemistry. Its synthetic versatility, coupled with its potential therapeutic applications, underscores the importance of continued investigation into its properties and derivatives. As the field advances, this compound may play a pivotal role in the development of next-generation therapeutics for a range of diseases.
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